molecular formula C9H8N2O2S2 B2444970 Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate CAS No. 2490406-05-6

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate

Cat. No.: B2444970
CAS No.: 2490406-05-6
M. Wt: 240.3
InChI Key: XRHGLJXOPNOPFL-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate is an organic compound that features a thiazole ring and a thiophene ring The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the thiophene ring is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate typically involves the reaction of 2-amino-1,3-thiazole with thiophene-3-carboxylic acid under esterification conditions. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or thiophene rings .

Scientific Research Applications

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-amino-1,3-thiazol-4-yl)benzoate
  • Methyl 4-(2-amino-1,3-thiazol-4-yl)furan-3-carboxylate
  • Methyl 4-(2-amino-1,3-thiazol-4-yl)pyridine-3-carboxylate

Uniqueness

Methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties.

Properties

IUPAC Name

methyl 4-(2-amino-1,3-thiazol-4-yl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S2/c1-13-8(12)6-3-14-2-5(6)7-4-15-9(10)11-7/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHGLJXOPNOPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1C2=CSC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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